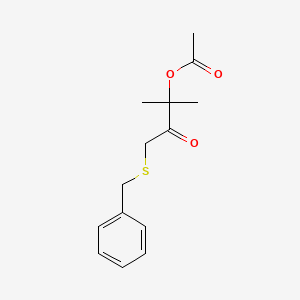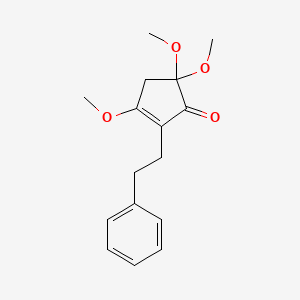![molecular formula C23H32ClN3S B14514755 N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride CAS No. 63347-56-8](/img/structure/B14514755.png)
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with dimethyl and octylamino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. Subsequent steps involve the introduction of the dimethyl and octylamino groups through alkylation reactions. The final step involves the formation of the iminium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the iminium group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders and as an antipsychotic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic phenothiazine derivative.
Uniqueness
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and octylamino groups differentiates it from other phenothiazine derivatives, potentially leading to unique applications and effects.
Propriétés
Numéro CAS |
63347-56-8 |
|---|---|
Formule moléculaire |
C23H32ClN3S |
Poids moléculaire |
418.0 g/mol |
Nom IUPAC |
dimethyl-[7-[methyl(octyl)amino]phenothiazin-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C23H32N3S.ClH/c1-5-6-7-8-9-10-15-26(4)19-12-14-21-23(17-19)27-22-16-18(25(2)3)11-13-20(22)24-21;/h11-14,16-17H,5-10,15H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
VITUPDAJPNUTDR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


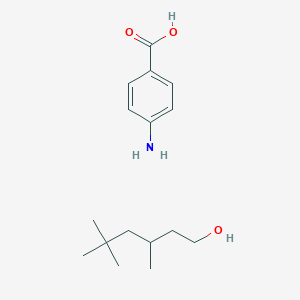
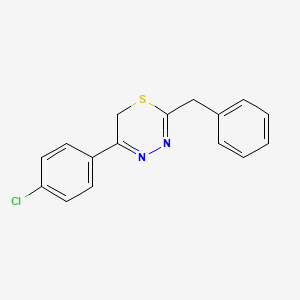
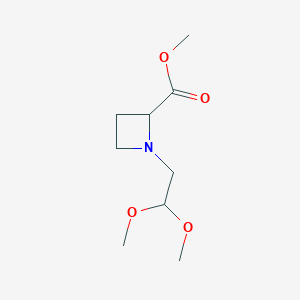
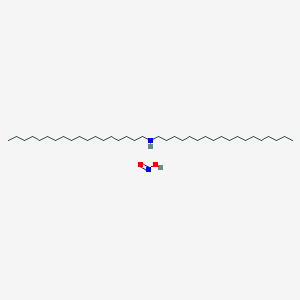
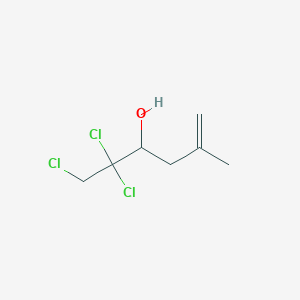

![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
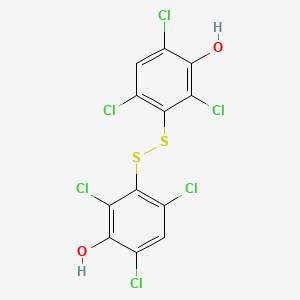
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)
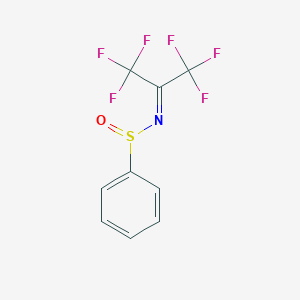

![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
